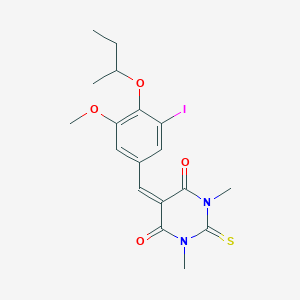![molecular formula C21H19NO5 B3978641 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid
Übersicht
Beschreibung
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from arthritis and other inflammatory conditions. Nabumetone works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Wirkmechanismus
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. It achieves this by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins from arachidonic acid. 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid is a prodrug, which means that it is metabolized in the liver to its active form, which then inhibits COX.
Biochemical and Physiological Effects:
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces pain and inflammation by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body. 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid has also been shown to reduce fever by inhibiting the production of prostaglandins in the hypothalamus, which is responsible for regulating body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid is a well-studied drug that has been extensively used in laboratory experiments to study its anti-inflammatory and analgesic properties. It is relatively safe and has a low risk of side effects compared to other NSAIDs. However, 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid has a relatively short half-life and may require multiple doses to maintain therapeutic levels in the body.
Zukünftige Richtungen
Future research on 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid could focus on its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, research could focus on developing new formulations of 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid that have improved pharmacokinetic properties, such as a longer half-life or increased bioavailability. Finally, research could focus on identifying new targets for 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid, such as other enzymes involved in the inflammatory response, to expand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. 2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-[(2-hydroxy-3-naphthalen-2-yloxypropyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c23-16(12-22-20(24)18-7-3-4-8-19(18)21(25)26)13-27-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,16,23H,12-13H2,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGJFKSCACJREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CNC(=O)C3=CC=CC=C3C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(diethylamino)-2-hydroxypropyl]-N-phenyl-2-naphthalenesulfonamide](/img/structure/B3978562.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)

![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3978599.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylbutanamide](/img/structure/B3978607.png)
![N-{4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B3978613.png)


![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B3978645.png)
![3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)
![2-({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1-methyl-1H-benzimidazole](/img/structure/B3978655.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylbutanamide](/img/structure/B3978662.png)